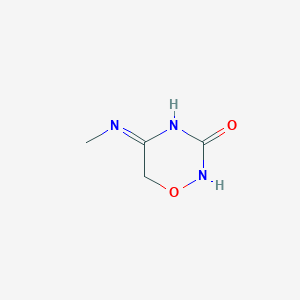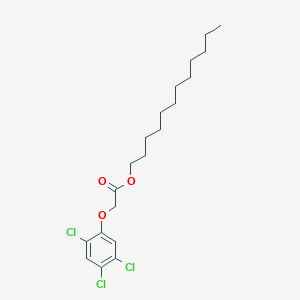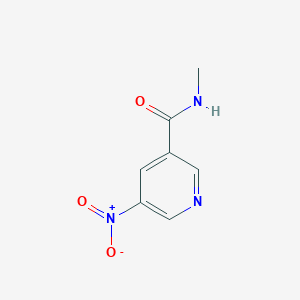
Methyl hexadec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hexadec-10-enoate is an organic compound classified as a fatty acid methyl ester. It is derived from hexadecenoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl hexadec-10-enoate can be synthesized through the esterification of hexadecenoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to produce the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl hexadec-10-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond in the compound to an epoxide or a diol.
Reduction: The double bond can be reduced to form methyl hexadecanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Methyl hexadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl hexadec-10-enoate has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing into its potential anti-inflammatory and cytoprotective properties.
Industry: It is used in the production of biodiesel and as a lubricant additive.
Wirkmechanismus
The mechanism of action of methyl hexadec-10-enoate involves its interaction with cellular membranes and enzymes involved in lipid metabolism. It can modulate the activity of enzymes such as lipases and desaturases, affecting the synthesis and breakdown of fatty acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl hexadec-9-enoate: Another fatty acid methyl ester with a double bond at the 9th position.
Methyl palmitelaidate: The trans isomer of methyl hexadec-9-enoate.
Methyl stearate: A saturated fatty acid methyl ester.
Uniqueness
Methyl hexadec-10-enoate is unique due to the position of its double bond, which can influence its reactivity and interaction with biological systems. This positional difference can lead to variations in its physical and chemical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
methyl hexadec-10-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h7-8H,3-6,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCMDAHNKIHECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30821301 |
Source


|
| Record name | Methyl hexadec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30821301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61012-44-0 |
Source


|
| Record name | Methyl hexadec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30821301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)

![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)






![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)


